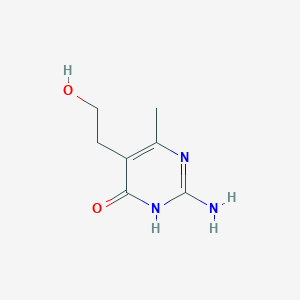

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Description

The exact mass of the compound 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXFZYFYTJJGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289288 | |

| Record name | 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-45-0 | |

| Record name | 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one CAS 6940-45-0

An In-depth Technical Guide to 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS 6940-45-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a key heterocyclic building block. As a substituted pyrimidinone, this compound holds significant value as a synthetic intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and life sciences sectors. This document delves into its chemical identity, physicochemical properties, logical synthetic pathways, analytical characterization, and safe handling protocols, offering field-proven insights for its practical application.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development. This section outlines the essential identifiers and physicochemical data for CAS 6940-45-0.

Nomenclature and Structural Identifiers

The compound is systematically identified through various nomenclature standards, ensuring unambiguous communication in a global scientific context.

-

IUPAC Name: 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one[1]

-

Common Synonyms: 5-(2-Hydroxyethyl)-6-methylisocytosine, 2-Amino-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol, NSC 60130[1][3][4]

-

Canonical SMILES: CC1=C(C(=O)NC(=N1)N)CCO[1]

Physicochemical Data Summary

The compound's physical and chemical properties dictate its behavior in various solvents and reaction conditions, which is critical for process development, formulation, and analytical method design. The data presented below has been aggregated from multiple authoritative sources.

| Property | Value | Source(s) |

| Physical Form | Solid | [2] |

| Melting Point | 265-270 °C (with decomposition) | [3][4] |

| Boiling Point | 344.9 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.45 g/cm³ (Predicted) | [3][4] |

| XLogP3 | -1.0 to -1.3 | [1][3] |

| Polar Surface Area (PSA) | 87.7 Ų | [1][3] |

| Refractive Index | 1.636 (Predicted) | [3][4] |

Causality Insight: The low XLogP3 value of approximately -1 indicates a high degree of hydrophilicity. This is attributed to the presence of multiple hydrogen bond donors (amine, hydroxyl, amide N-H) and acceptors (carbonyl, hydroxyl oxygen, ring nitrogens). This property suggests high solubility in polar protic solvents like water, methanol, and ethanol, but poor solubility in nonpolar organic solvents such as hexanes or diethyl ether. This is a critical consideration for selecting appropriate solvent systems for synthesis, purification, and analysis.

Synthesis and Purification Strategies

While specific, peer-reviewed synthetic preparations for CAS 6940-45-0 are not extensively detailed in readily available literature, a robust and logical synthetic approach can be designed based on the principles of heterocyclic chemistry. The most common and industrially scalable method for constructing the core pyrimidinone ring is through the Biginelli condensation or a related variant.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the complex target molecule into readily available starting materials. The key disconnection strategy involves breaking the C-N bonds within the pyrimidinone ring, a classic approach for this heterocycle.

Caption: Retrosynthetic analysis of the target pyrimidinone.

Proposed Synthetic Protocol

This protocol describes a plausible, laboratory-scale synthesis via the condensation of a suitable β-ketoester equivalent with guanidine.

Principle: The reaction proceeds via a base-catalyzed condensation between the nucleophilic guanidine and an electrophilic β-ketoester. The initial addition is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidinone ring. The choice of ethyl 2-acetyl-4-hydroxybutanoate as the starting ketoester directly incorporates the required methyl and hydroxyethyl side chains.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (1.1 equivalents) to absolute ethanol (100 mL). Stir until the base is fully dissolved.

-

Addition of Reagents: Add guanidine hydrochloride (1.0 equivalent) to the flask. Stir for 15 minutes to allow for the formation of free guanidine. Subsequently, add ethyl 2-acetyl-4-hydroxybutanoate (1.0 equivalent) dropwise over 20 minutes.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. Neutralize the solution carefully with glacial acetic acid until pH ~7. This will precipitate the crude product.

-

Filtration: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove residual impurities.

-

Purification: The primary method for purification is recrystallization. Transfer the crude solid to a flask and add a minimal amount of hot water or an ethanol/water mixture until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C overnight to yield 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one as a white to off-white solid.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

Standard Analytical Workflow

The logical flow from a crude synthetic product to a fully characterized and validated compound follows a standard sequence of analytical tests.

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic and Chromatographic Data

While public spectral databases for this specific compound are sparse, its structure allows for the accurate prediction of its analytical signatures.

| Technique | Expected Results |

| ¹H NMR | δ (ppm, DMSO-d₆): ~1.2-1.5 (t, 3H, -CH₂CH₃ ), ~2.1 (s, 3H, Ar-CH₃ ), ~2.5 (t, 2H, Ar-CH₂ -), ~3.5 (t, 2H, -CH₂ -OH), ~4.5 (t, 1H, -OH), ~6.5 (br s, 2H, -NH₂), ~10.5 (br s, 1H, ring N-H). |

| ¹³C NMR | δ (ppm, DMSO-d₆): ~20 (Ar-C H₃), ~30 (Ar-C H₂-), ~60 (-C H₂-OH), ~110 (C -CH₂), ~150 (C -CH₃), ~155 (C -NH₂), ~165 (C =O). |

| Mass Spec (ESI+) | m/z: 170.09 [M+H]⁺, calculated for C₇H₁₂N₃O₂⁺. |

| IR Spectroscopy | ν (cm⁻¹): 3400-3200 (O-H, N-H stretches), 3000-2850 (C-H stretches), ~1650 (C=O stretch, amide), ~1600 (C=C, C=N stretches). |

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for assessing the purity of the final compound.

Rationale: A reversed-phase C18 column is chosen due to the polar nature of the analyte. A gradient elution is employed to ensure good separation of the main peak from any potential nonpolar or highly polar impurities. Acetonitrile is a common organic modifier, and formic acid is added to the mobile phase to protonate the analyte, leading to sharper peak shapes and better retention. UV detection at 254 nm is appropriate for the aromatic pyrimidinone chromophore.

Step-by-Step Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

Applications in Drug Discovery and Development

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile synthetic intermediate . Substituted pyrimidinones are privileged structures in medicinal chemistry, forming the core of numerous drugs.

Case Study: Kinase Inhibitors The aminopyrimidine scaffold is central to many kinase inhibitors used in oncology. For example, the structure of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, features a related 2-aminopyrimidine core.[5] While not the exact same intermediate, the synthesis of such complex molecules relies on functionalized pyrimidine building blocks like CAS 6940-45-0. The amine group at the 2-position provides a key vector for further chemical elaboration, while the hydroxyethyl group at the 5-position can be used for secondary modifications to modulate solubility or target engagement. The development of advanced APIs often involves the use of such pre-functionalized heterocyclic intermediates to streamline complex synthetic routes.[6]

Safety and Handling

Proper handling is crucial to ensure laboratory safety. Based on aggregated GHS data, the compound presents moderate hazards.

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid formation of dust and aerosols.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.

-

References

-

PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]

-

LookChem. (n.d.). Cas 517-23-7, 2-Acetylbutyrolactone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]

-

Lombardo, L. J., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. AWS. Retrieved from [Link]

-

PubMed. (2025). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. National Center for Biotechnology Information. Retrieved from [Link]

-

Katwijk Chemie. (n.d.). Fine Chemicals. Retrieved from [Link]

-

MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

-

Internet Archive. (n.d.). Full text of "Sessional papers of the Dominion of Canada 1912". Retrieved from [Link]

Sources

- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 6940-45-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fine Chemicals - Katwijk Chemie [katwijk-chemie.nl]

physical and chemical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS No: 6940-45-0). The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural characteristics, physicochemical parameters, and spectral data. Furthermore, this guide outlines robust, step-by-step experimental protocols for the determination of its key properties, ensuring scientific integrity and reproducibility. The information presented herein is supported by authoritative references and is designed to be a valuable resource for those working with this pyrimidinone derivative.

Introduction: Unveiling a Versatile Pyrimidinone Derivative

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a substituted pyrimidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of nucleic acids and is found in numerous biologically active molecules. The specific substitutions on this particular derivative—an amino group at the 2-position, a hydroxyethyl group at the 5-position, and a methyl group at the 6-position—confer a unique combination of polarity, hydrogen bonding potential, and reactivity.

Understanding the intrinsic physical and chemical properties of this molecule is paramount for its effective utilization in research and development. These properties govern its solubility, stability, and interaction with biological targets, thereby influencing its potential as a lead compound or a key intermediate in the synthesis of more complex molecules. This guide aims to provide a thorough and practical understanding of this compound, moving beyond a simple recitation of data to explain the "why" behind the experimental methodologies and the interpretation of results.

Structural and Physicochemical Profile

The structural and physicochemical properties of a compound are the bedrock of its chemical identity and behavior. The following sections detail the key characteristics of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.

Chemical Structure and Identifiers

The unambiguous identification of a chemical entity is crucial for scientific communication and data integrity.

-

IUPAC Name: 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one[1]

-

Canonical SMILES: CC1=C(C(=O)NC(=N1)N)CCO

-

InChI Key: OJXFZYFYTJJGFU-UHFFFAOYSA-N

Caption: 2D structure of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound.

| Property | Value | Source(s) |

| Molecular Weight | 169.18 g/mol | [1][2] |

| Melting Point | 265-270 °C (decomposes) | [3] |

| Boiling Point | 344.9 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.45 g/cm³ (Predicted) | [3] |

| logP (Octanol-Water Partition Coefficient) | -1.0 (Predicted) | [3] |

| Physical Form | Solid |

Synthesis and Reactivity

A thorough understanding of a compound's synthesis and reactivity is crucial for its practical application and for the design of new chemical entities.

Synthetic Approaches

A plausible synthetic route for the target molecule could involve the condensation of a suitable β-ketoester bearing the hydroxyethyl and methyl functionalities with guanidine (as the source of the 2-amino group). The general principle of pyrimidine synthesis often involves the cyclization of a β-dicarbonyl compound with an N-C-N containing moiety.[8]

Caption: Plausible synthetic pathway via cyclocondensation.

Chemical Reactivity

The reactivity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is dictated by the interplay of its functional groups:

-

Amino Group: The exocyclic amino group at the 2-position is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

-

Pyrimidinone Ring: The pyrimidinone ring system possesses both electron-donating (amino group) and electron-withdrawing (keto group) substituents, influencing its aromaticity and reactivity. The nitrogen atoms in the ring can be protonated or alkylated.

-

Hydroxyethyl Group: The primary alcohol of the hydroxyethyl side chain can undergo typical alcohol reactions, including oxidation, esterification, and etherification. This functional group provides a handle for further derivatization.

-

Methyl Group: The methyl group at the 6-position is generally unreactive but can influence the steric and electronic properties of the pyrimidine ring.

Spectral Analysis

Spectroscopic data is indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.1 - 2.3 | Singlet | 3H |

| -CH₂- (attached to ring) | ~2.4 - 2.6 | Triplet | 2H |

| -CH₂-OH | ~3.4 - 3.6 | Triplet | 2H |

| -OH | ~4.5 - 5.0 | Triplet (may be broad) | 1H |

| -NH₂ | ~6.0 - 6.5 | Broad Singlet | 2H |

| -NH- (ring) | ~10.5 - 11.5 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~15 - 20 |

| -CH₂- (attached to ring) | ~25 - 30 |

| -CH₂-OH | ~55 - 60 |

| C5 | ~110 - 115 |

| C6 | ~150 - 155 |

| C2 | ~155 - 160 |

| C4 | ~165 - 170 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in a molecule. The PubChem entry for this compound references an FTIR spectrum obtained using a KBr wafer.[2] Key expected absorption bands include:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the amino group and O-H stretching of the alcohol.

-

~3100-3000 cm⁻¹: C-H stretching of the methyl and ethyl groups.

-

~1680-1640 cm⁻¹: C=O stretching of the pyrimidinone ring (amide carbonyl).

-

~1620-1580 cm⁻¹: N-H bending of the amino group and C=N stretching of the ring.

-

~1450-1350 cm⁻¹: C-H bending of the methyl and ethyl groups.

-

~1200-1000 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The PubChem entry indicates the availability of GC-MS data.[2] For electrospray ionization (ESI), a soft ionization technique suitable for this polar molecule, the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 170.1.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve:

-

Loss of the hydroxyethyl side chain.

-

Cleavage of the C-C bond in the side chain.

-

Fragmentation of the pyrimidine ring.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of the key physical and chemical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. Finely powder the sample using a mortar and pestle if necessary.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate determination in the subsequent steps.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Determination

5.2.1. Thermodynamic Solubility (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a given solvent system.

Materials:

-

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline (PBS) at various pH values)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a vial. Ensure that there is undissolved solid present.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet. Dilute the supernatant with an appropriate solvent if necessary.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a pre-validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC. A calibration curve of the compound in the same solvent system should be prepared.

-

Reporting: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

5.2.2. Kinetic Solubility

Principle: This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when diluted into an aqueous buffer.

Materials:

-

Stock solution of the compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in the 96-well plate with the aqueous buffer to create a range of concentrations.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Detection:

-

Nephelometry: Measure the turbidity (light scattering) of each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. The concentration is determined from a calibration curve.

-

Spectroscopic Analysis Protocols

5.3.1. NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

5.3.2. ATR-FTIR Spectroscopy of a Solid Sample

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

5.3.3. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid or ammonium hydroxide to promote ionization).

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

-

Ionization: Apply a high voltage to the ESI probe to generate a fine spray of charged droplets.

-

Mass Analysis: The desolvated ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

Safety and Handling

While specific toxicity data for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a multifaceted pyrimidinone derivative with a range of functional groups that impart specific physicochemical properties. This guide has provided a detailed overview of its structural characteristics, physical properties, and expected spectral features. The inclusion of standardized experimental protocols offers a practical framework for researchers to obtain reliable and reproducible data. A comprehensive understanding of these fundamental properties is essential for advancing the potential applications of this compound in medicinal chemistry and other scientific disciplines. Further research to elucidate a definitive synthetic route and to obtain complete experimental spectral data would be of significant value to the scientific community.

References

-

Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Chemische Berichte, 24(1), 1317–1319. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

-

Salehi, H., & Guo, Q. X. (2004). A new and efficient one-pot synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones catalyzed by zinc chloride. Synthetic Communications, 34(23), 4349-4357. [Link]

-

Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium (III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of 1, 3-dicarbonyl compounds, aldehydes, and urea: an improved procedure for the Biginelli reaction. The Journal of Organic Chemistry, 65(19), 6270-6272. [Link]

-

Lakhvich, F. A., & Abramov, I. G. (2004). β-Dicarbonyl compounds in the synthesis of pyrimidines. Russian Chemical Reviews, 73(9), 847. [Link]

-

PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one - Chemdiv [chemdiv.com]

- 3. echemi.com [echemi.com]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Structure Elucidation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive molecules, including antiviral and anticancer agents. The precise characterization of novel pyrimidine derivatives is therefore a critical step in drug discovery and development. This guide provides an in-depth, practical walkthrough for the structure elucidation of a specific pyrimidine derivative, 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a molecule of interest due to its potential biological activities.

This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative. We will explore the "why" behind each analytical step, providing a framework for robust scientific inquiry. The protocols and data interpretations that follow are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Foundational Analysis: What Do We Know?

Before embarking on a comprehensive spectroscopic analysis, a foundational understanding of the target molecule is essential. A preliminary literature and database review reveals the following key information for 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one:

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | |

| Molecular Weight | 169.18 g/mol | |

| CAS Number | 6940-45-0 |

From the molecular formula, we can calculate the degree of unsaturation (DoU) to be 4. This suggests the presence of rings and/or double bonds, which is consistent with the proposed pyrimidinone structure.

The Elucidation Workflow: A Strategic Approach

A multi-spectroscopic approach is indispensable for unambiguous structure determination.[1] Our strategy will be to use Mass Spectrometry (MS) to confirm the molecular weight and gain fragmentation insights, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) techniques to map the carbon-hydrogen framework and establish connectivity.

Caption: Key predicted HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument for optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

COSY: Acquire a standard gradient-selected COSY spectrum.

-

HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC spectrum.

-

HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra to identify all signals and then use the 2D spectra to build the molecular framework by connecting the individual spin systems.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating the data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, we can confidently elucidate the structure of 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. The MS data confirms the molecular formula, the IR data identifies the key functional groups, and the comprehensive NMR analysis provides an unambiguous map of the atomic connectivity. This methodical, evidence-based approach ensures the scientific integrity of the structural assignment, a critical foundation for any further research or development involving this compound.

References

-

PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive and scientifically robust pathway for the synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presented methodology is grounded in established principles of organic synthesis and offers a logical, step-by-step approach for researchers in the field.

I. Strategic Overview: A Retrosynthetic Approach

A retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The core pyrimidinone ring can be constructed through a well-established cyclocondensation reaction between guanidine and a suitably substituted β-keto ester. This approach simplifies the synthesis to the preparation of a key intermediate, ethyl 2-(2-acetoxyethyl)-3-oxobutanoate.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic blueprint outlines a three-step synthesis commencing with the alkylation of ethyl acetoacetate, followed by cyclocondensation with guanidine, and culminating in a final deprotection step.

II. The Synthetic Pathway: From Starting Materials to Final Product

The chosen synthetic route is designed for efficiency and scalability, utilizing readily available starting materials. The hydroxyl group of the 2-hydroxyethyl side chain is protected as an acetate ester to prevent undesirable side reactions during the base-catalyzed cyclocondensation step.

A Comprehensive Technical Guide to the Solubility of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a heterocyclic compound with potential significance in medicinal chemistry and drug development. Recognizing the critical role of solubility in the journey from discovery to formulation, this document offers a detailed framework for its determination and interpretation. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes established methodologies for analogous pyrimidine derivatives, providing a robust starting point for researchers.

Introduction: The Criticality of Solubility

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, manufacturability, and the feasibility of various dosage forms. Poor aqueous solubility, a common challenge in drug discovery, can impede absorption and lead to inconsistent therapeutic outcomes. Therefore, a thorough understanding and empirical determination of a compound's solubility profile are paramount from the early stages of research.

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, with its pyrimidinone core, possesses functional groups that suggest a complex interplay of factors governing its solubility. The presence of amino and hydroxyl groups provides sites for hydrogen bonding, potentially enhancing aqueous solubility, while the methyl group and the overall ring structure contribute to its lipophilic character.

Table 1: Physicochemical Properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

| Property | Value | Source |

| Molecular Formula | C7H11N3O2 | PubChem[1] |

| Molecular Weight | 169.18 g/mol | PubChem[1] |

| Melting Point | 265-270 °C (decomposed) | Echemi[2][3] |

| XLogP3 | -1 | Echemi[2][3] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

The negative XLogP3 value suggests a degree of hydrophilicity, though experimental validation is crucial.

Theoretical Framework: Understanding the Thermodynamics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the Gibbs equation: ΔG = ΔH - TΔS.

Several thermodynamic models can be employed to correlate and predict solubility data. These models are invaluable for understanding the dissolution behavior of a compound and for extrapolating solubility to different conditions.

The Modified Apelblat Equation

A widely used semi-empirical model for correlating solubility with temperature is the modified Apelblat equation.[4][5] It provides a straightforward and often accurate representation of the temperature dependence of solubility. The equation is expressed as:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A , B , and C are empirical parameters obtained by fitting the equation to experimental data. 'A' and 'B' are related to the enthalpy and entropy of solution, while 'C' accounts for the effect of temperature on the heat capacity of the solution.

The utility of the Apelblat equation lies in its ability to smooth experimental data and to interpolate solubility values at temperatures where experiments have not been conducted.

The van't Hoff Equation

The van't Hoff equation provides a means to calculate the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution from the temperature dependence of solubility.[4]

The relationship between solubility and these thermodynamic parameters can be expressed as:

ln(x) = -ΔH°/(RT) + ΔS°/R

where:

-

x is the mole fraction solubility

-

R is the ideal gas constant

-

T is the absolute temperature

By plotting ln(x) against 1/T (a van't Hoff plot), a linear relationship is often observed, from which ΔH° and ΔS° can be determined from the slope and intercept, respectively. ΔG° can then be calculated at a specific temperature using the Gibbs equation.

Experimental Determination of Solubility

A multi-faceted experimental approach is necessary to fully characterize the solubility of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This involves determining both its thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[6] It is a critical parameter for understanding the intrinsic properties of the molecule. The shake-flask method is the most common technique for its determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents). Ensure that a visible excess of the solid remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but this should be experimentally determined.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically prepared by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[6] While not a true equilibrium measurement, it is a valuable parameter in early drug discovery for its high-throughput nature and its ability to mimic the conditions of many in vitro biological assays.

Protocol: Nephelometric Method for Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Serial Dilution: Add a small volume of the DMSO stock solution to the buffer to create a range of concentrations. This rapid addition creates a supersaturated solution.

-

Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Diagram: Kinetic vs. Thermodynamic Solubility

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Factors Influencing the Solubility of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Several factors can significantly impact the solubility of this pyrimidinone derivative. A systematic investigation of these factors is essential for a comprehensive understanding.

-

pH: The amino group on the pyrimidine ring can be protonated at acidic pH, and the hydroxyl group can be deprotonated at basic pH. These ionizations will likely increase the aqueous solubility. Therefore, determining the pKa of the compound and measuring solubility across a range of pH values is crucial.[7][8]

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[9][10] The extent of this effect should be quantified experimentally.

-

Solvent Polarity: The solubility in different organic solvents will depend on the balance of polar and non-polar interactions. "Like dissolves like" is a guiding principle; polar solvents are expected to be better solvents for this molecule than non-polar ones.

-

Co-solvents: The use of co-solvents, such as ethanol or polyethylene glycol (PEG), can significantly enhance the aqueous solubility of poorly soluble compounds.[7] This is a common strategy in formulation development.

-

Solid-State Properties: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on solubility. Different polymorphs can have different lattice energies and, consequently, different solubilities.[11] Characterization of the solid form used in solubility studies is therefore important.

Data Interpretation and Application

The solubility data generated for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one should be interpreted in the context of its intended application.

-

For Drug Discovery: Early-stage kinetic solubility data can help in selecting compounds with a lower risk of precipitation in biological assays. Thermodynamic solubility provides a baseline for understanding the intrinsic properties of the molecule and for guiding lead optimization efforts.

-

For Formulation Development: A comprehensive solubility profile in various pharmaceutically acceptable solvents and co-solvents is essential for designing appropriate dosage forms. The pH-solubility profile will inform the selection of buffers and excipients.

-

For Process Chemistry: Solubility data in various organic solvents is critical for developing efficient crystallization and purification processes.

Conclusion

While specific, publicly available solubility data for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is limited, this technical guide provides a comprehensive framework for its determination and interpretation. By employing the established experimental protocols and theoretical models discussed herein, researchers can generate the critical data needed to advance the development of this compound. A thorough understanding of its solubility profile is not merely an academic exercise but a fundamental prerequisite for unlocking its full therapeutic potential.

References

- Palasz, A. & Ciez, D. (2015). In the world of pyrimidine and its derivatives: a review. European Journal of Medicinal Chemistry, 97, 587-610.

-

PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Retrieved from [Link][1]

-

Singh, D., et al. (2013). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 58(10), 2740–2746.[4]

-

Jadhav, S. B., et al. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. Retrieved from [Link][5]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2023). Factors Affecting Solubility. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)[10]

-

International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link][11]

Sources

- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

An In-Depth Technical Guide on the Biological Activity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one and outlines a strategic framework for the investigation of its potential biological activities. It is important to note that, as of the date of this publication, there is a notable absence of specific biological or pharmacological data for this compound in the peer-reviewed scientific literature. The experimental strategies and potential activities discussed herein are therefore propounded based on the well-established biological relevance of the pyrimidine scaffold and are intended to serve as a technical guide for future research endeavors.

Introduction and Compound Profile

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, with CAS Number 6940-45-0, is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and a plethora of biologically active compounds, including numerous approved pharmaceuticals. The presence of amino, hydroxyl, and methyl groups on this core structure provides multiple points for potential interactions with biological macromolecules, making it a molecule of significant interest for drug discovery.

Table 1: Chemical and Physical Properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

| Property | Value | Source |

| CAS Number | 6940-45-0 | [1][2] |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1] |

| IUPAC Name | 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | [1] |

| Physical Form | Solid | [2] |

| XLogP3 | -1.3 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

The structural features of this molecule suggest its potential for biological activity. The pyrimidine core is a well-known pharmacophore, and its substituents may modulate its interaction with various biological targets.[1]

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities. This structural motif is integral to numerous therapeutic agents, highlighting its versatility and importance in drug design. Notable examples of pyrimidine-based drugs and their activities include:

-

Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis. Furthermore, the pyrimidine ring is a key component of many kinase inhibitors.

-

Antimicrobial Agents: Pyrimidine derivatives have been developed as antibacterial, antifungal, and antiviral agents.

-

Anti-inflammatory Agents: Certain pyrimidine-containing compounds have shown potent anti-inflammatory effects.

Given this precedent, it is scientifically sound to hypothesize that 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one may possess therapeutically relevant biological activities.

A Proposed Research Framework for Elucidating Biological Activity

In the absence of existing data, a systematic, multi-tiered screening approach is proposed to uncover the pharmacological profile of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This framework is designed to first assess broad cytotoxic effects, followed by targeted screening in key therapeutic areas.

Tier 1: Foundational Cytotoxicity and Safety Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a therapeutic window and guides concentration ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][3]

-

Cell Seeding: Plate a panel of human cell lines (e.g., a non-cancerous line like HEK293 and various cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the logarithm of the compound concentration.

Diagram 1: General Workflow for Cell Viability Assessment

Caption: A stepwise representation of the MTT cell viability assay.

Tier 2: Targeted Biological Screening

Based on the activities of other pyrimidine derivatives, a targeted screening approach is recommended.

The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for anticancer agents.[5]

Experimental Protocol: In Vitro Anticancer Screening

-

Cell Line Panel: Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

-

Primary Screening: Perform the MTT assay as described above on all cancer cell lines to identify any selective cytotoxicity.

-

Secondary Assays (for active compounds):

-

Clonogenic Assay: To assess the long-term effect on the proliferative capacity of single cells.

-

Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a specific phase.

-

Table 2: Hypothetical Anticancer Screening Data

| Cell Line | IC₅₀ (µM) of Compound | Doxorubicin IC₅₀ (µM) (Control) | Selectivity Index (Normal/Cancer) |

| HEK293 (Normal) | >100 | 5.2 | - |

| MCF-7 (Breast Cancer) | 15.8 | 1.2 | >6.3 |

| A549 (Lung Cancer) | 22.5 | 2.5 | >4.4 |

| HCT116 (Colon Cancer) | 8.9 | 0.8 | >11.2 |

The pyrimidine scaffold is present in various antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

-

Microorganism Panel: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

-

Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Diagram 2: Workflow for Antimicrobial Screening

Caption: A streamlined process for determining the Minimum Inhibitory Concentration.

Given that pyrimidine analogs are used as antiviral drugs, screening for such activity is warranted.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[9]

-

Cell and Virus Selection: Choose a relevant virus-host cell system (e.g., Influenza virus in Madin-Darby Canine Kidney cells).

-

Cell Plating: Seed host cells in 96-well plates.

-

Treatment and Infection: Treat the cells with different concentrations of the compound before, during, or after infection with the virus.

-

Incubation: Incubate the plates until a significant cytopathic effect is observed in the virus-infected, untreated control wells.

-

Quantification of Cell Viability: Assess cell viability using a method like staining with crystal violet or the MTT assay.

-

EC₅₀ Determination: The 50% effective concentration (EC₅₀) is the compound concentration that protects 50% of the cells from the viral CPE.

Several pyrimidine derivatives have shown promise as anti-inflammatory agents.[10]

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

-

Cell Culture: Use a macrophage cell line such as RAW 264.7.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

IC₅₀ Calculation: Determine the concentration of the compound that inhibits LPS-induced NO production by 50%.

Concluding Remarks and Future Directions

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one represents an unexplored molecule with potential for biological activity, owing to its pyrimidine core. The lack of existing data necessitates a systematic and logical screening cascade, as outlined in this guide. The proposed framework, starting with foundational cytotoxicity assays and progressing to targeted screens in oncology, infectious diseases, and inflammation, provides a robust strategy for elucidating the pharmacological profile of this compound. Positive results in any of these screening tiers would warrant further investigation into the mechanism of action, structure-activity relationships through the synthesis of analogs, and eventual in vivo efficacy studies. This guide serves as a foundational roadmap for researchers to unlock the potential therapeutic value of this and other novel chemical entities.

References

-

PubChem. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Available from: [Link].

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].

- Adhikari, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

-

protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available from: [Link].

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.

- Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of medicinal chemistry, 51(1), 68–76.

- Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of medicinal chemistry, 53(6), 2656–2660.

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link].

-

National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link].

-

National Institutes of Health. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available from: [Link].

-

Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link].

-

SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Available from: [Link].

-

Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. Available from: [Link].

-

Bio-protocol. Antiviral assay. Available from: [Link].

-

National Institutes of Health. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link].

-

MDPI. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Available from: [Link].

Sources

- 1. clyte.tech [clyte.tech]

- 2. ijpbs.com [ijpbs.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 10. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Authored by a Senior Application Scientist

Preamble: Navigating the Known and the Unknown

In the landscape of drug discovery and molecular biology, we often encounter compounds with well-defined structures but enigmatic biological functions. 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is one such molecule. While its chemical properties are cataloged, its precise mechanism of action remains largely unexplored in publicly available literature. This guide, therefore, takes a proactive and investigative approach. Instead of merely summarizing the sparse data, we will leverage our expertise to outline a comprehensive, field-proven strategy to systematically uncover the mechanism of action of this compound. This document is designed for researchers, scientists, and drug development professionals, providing a robust framework for investigation, from initial hypothesis to experimental validation.

Section 1: Characterization of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Before delving into its potential biological activities, a thorough understanding of the molecule's physicochemical properties is paramount. These characteristics influence its solubility, cell permeability, and potential for intermolecular interactions.

Chemical Identity and Synonyms

-

IUPAC Name: 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one[1]

-

Synonyms: 5-(2-Hydroxyethyl)-6-methylisocytosine, NSC 60130[3][5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These values are crucial for designing experiments, particularly for determining appropriate solvents and concentrations for in vitro and cell-based assays.

| Property | Value | Source |

| Molecular Weight | 169.18 g/mol | [1][3][4] |

| XLogP3 | -1.3 | [1] |

| Melting Point | 265-270 °C (decomposed) | [3][5] |

| Boiling Point | 344.9°C at 760 mmHg | [3][5] |

| Density | 1.45 g/cm³ | [3][5] |

The negative XLogP3 value suggests that the compound is hydrophilic, which has implications for its ability to cross cell membranes.

Section 2: Hypothesis Generation – Learning from Structural Analogs

In the absence of direct evidence, a powerful strategy is to examine the biological activities of structurally related molecules. The pyrimidine scaffold is a common feature in a variety of biologically active compounds, including vitamins and kinase inhibitors.

The Pyrimidine Core in Kinase Inhibition

Several complex molecules incorporating a substituted pyrimidine ring have been identified as potent kinase inhibitors. For instance, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide is a dual Src/Abl kinase inhibitor with antitumor activity.[6] Furthermore, a related pyrimidine derivative serves as an intermediate in the synthesis of Dasatinib, a well-known tyrosine kinase inhibitor used in cancer therapy.[7]

Given these precedents, a primary hypothesis is that 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one may function as a kinase inhibitor. The 2-amino group and the pyrimidinone core could potentially form hydrogen bonds with the hinge region of a kinase active site, a common binding motif for this class of inhibitors.

A Structural Relative of Vitamin B1 (Thiamine)

The subject molecule also shares structural similarities with thiamine (Vitamin B1), which is composed of a pyrimidine ring and a thiazole ring.[8] Thiamine, in its active form as thiamine pyrophosphate (TPP), is an essential coenzyme for several key enzymes in carbohydrate and amino acid metabolism.[8] This leads to a secondary hypothesis that 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one could act as an antagonist or modulator of thiamine-dependent pathways.

Section 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

This section outlines a logical, multi-stage research plan to systematically investigate the mechanism of action of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.

Stage 1: Broad-Spectrum In Vitro Screening

The initial step is to perform a broad screen to identify potential biological targets. This unbiased approach can reveal unexpected activities and guide subsequent, more focused investigations.

Experimental Protocol: Kinase Panel Screening

-

Objective: To assess the inhibitory activity of the compound against a large panel of human kinases.

-

Procedure:

-

Prepare a 10 mM stock solution of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in an appropriate solvent (e.g., DMSO).

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega) for profiling against a panel of at least 100 human kinases at a standard concentration (e.g., 10 µM).

-

The assay typically measures the amount of phosphorylated substrate produced by each kinase in the presence and absence of the test compound, often using a luminescence-based ATP detection method.

-

Request follow-up dose-response curves for any kinase showing significant inhibition (e.g., >50% at 10 µM) to determine the IC₅₀ value.

-

Experimental Protocol: Receptor Binding and Enzyme Assays

-

Objective: To identify any off-target interactions with common receptors and enzymes.

-

Procedure:

-

Utilize a broad panel of receptor binding assays (e.g., GPCRs, ion channels) and enzyme inhibition assays.

-

These are typically radioligand binding assays or functional assays measuring downstream signaling.

-

Analyze the results to identify any reproducible "hits."

-

Stage 2: Cell-Based Assays to Determine Phenotypic Effects

Once potential targets are identified, the next step is to determine the compound's effects in a cellular context.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic or anti-proliferative effects of the compound on various cell lines.

-

Procedure:

-

Select a panel of cell lines, including cancer cell lines (if a kinase inhibitor effect is suspected) and normal cell lines.

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound for 48-72 hours.

-

Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

The workflow for these initial stages can be visualized as follows:

Caption: A diagram illustrating the potential inhibitory effect on a kinase pathway and validation points.

Section 4: Concluding Remarks and Future Directions